7-Ethyl-d3-camptothecin

Catalog No.
S943680
CAS No.
1217626-02-2
M.F
C22H20N2O4
M. Wt
379.43
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Ethyl-d3-camptothecin

CAS Number

1217626-02-2

Product Name

7-Ethyl-d3-camptothecin

IUPAC Name

(19S)-19-ethyl-19-hydroxy-10-(2,2,2-trideuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione

Molecular Formula

C22H20N2O4

Molecular Weight

379.43

InChI

InChI=1S/C22H20N2O4/c1-3-12-13-7-5-6-8-17(13)23-19-14(12)10-24-18(19)9-16-15(20(24)25)11-28-21(26)22(16,27)4-2/h5-9,27H,3-4,10-11H2,1-2H3/t22-/m0/s1/i1D3

InChI Key

MYQKIWCVEPUPIL-MVTYLIICSA-N

SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=CC=CC=C51

Synonyms

(4S)-4,11-Diethyl-4-hydroxy-1H-pyrano[3’,4’:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione-d3; 7-Ethyl-d3-20(S)-camptothecin; SN 22-d3

7-Ethyl-d3-camptothecin is a derivative of camptothecin, a naturally occurring compound found in certain tree species. Camptothecin itself has shown promise as an anticancer drug, but its clinical use has been limited by side effects []. 7-Ethyl-d3-camptothecin offers researchers several advantages for studying camptothecin's mechanism of action.

  • Deuterium Labeling

    The "d3" in the name refers to the presence of three deuterium atoms (isotopes of hydrogen) incorporated into the molecule. This isotopic labeling is a valuable tool for researchers using techniques like nuclear magnetic resonance (NMR) spectroscopy to study the interaction of 7-Ethyl-d3-camptothecin with biomolecules [].

  • Topoisomerase I Inhibition

    Like camptothecin, 7-Ethyl-d3-camptothecin is a potent inhibitor of topoisomerase I, an enzyme essential for DNA replication. By inhibiting topoisomerase I, 7-Ethyl-d3-camptothecin can cause DNA damage and cell death in cancer cells []. Studying this mechanism of action can aid in the development of new and improved anticancer therapies.

  • Research Applications

    -Ethyl-d3-camptothecin is primarily used in research settings to investigate camptothecin's effects on cancer cells and topoisomerase I function. Researchers can utilize 7-Ethyl-d3-camptothecin to study:

    • The mechanisms of cell death induced by topoisomerase I inhibition.
    • The development of resistance to camptothecin-based therapies.
    • The identification of new targets for cancer treatment.

7-Ethyl-d3-camptothecin is a derivative of camptothecin, a naturally occurring alkaloid known for its potent anticancer properties. This compound features an ethyl group at the 7-position and is isotopically labeled with deuterium at three positions, enhancing its stability and pharmacological profile. Camptothecin itself was first isolated from the bark of the Chinese tree Camptotheca acuminata and has since been recognized for its ability to inhibit DNA topoisomerase I, an enzyme crucial for DNA replication and transcription. The introduction of the ethyl group at the 7-position has been shown to increase cytotoxicity, making this derivative particularly interesting in cancer research and therapy .

The primary chemical reaction involving 7-Ethyl-d3-camptothecin is its interaction with DNA topoisomerase I. The compound forms a covalent complex with the enzyme, stabilizing the DNA-enzyme intermediate and preventing DNA religation. This action leads to DNA damage and ultimately induces apoptosis in cancer cells. The presence of the ethyl group enhances lipophilicity, improving cellular uptake and bioavailability compared to other camptothecin derivatives .

7-Ethyl-d3-camptothecin exhibits significant biological activity as an anticancer agent. It primarily targets rapidly dividing cells by inhibiting DNA synthesis during the S-phase of the cell cycle. Studies have demonstrated that this compound can effectively induce cell cycle arrest and apoptosis in various cancer cell lines, including those resistant to standard chemotherapy. Its enhanced potency compared to non-ethylated camptothecin derivatives positions it as a promising candidate for further development in oncology .

The synthesis of 7-Ethyl-d3-camptothecin can be achieved through several methods:

  • Friedländer Condensation Reaction: This method involves coupling specific precursors to form the camptothecin skeleton, followed by alkylation at the 7-position.
  • Deuteration Techniques: The incorporation of deuterium can be performed using deuterated reagents during key steps of the synthesis, ensuring that the final product retains the desired isotopic labeling.
  • Modification of Existing Camptothecin Derivatives: Starting from camptothecin or its analogs, chemical modifications can introduce the ethyl group and deuterium atoms through established organic reactions .

7-Ethyl-d3-camptothecin has potential applications in:

  • Cancer Treatment: Due to its ability to inhibit topoisomerase I, it is being explored as a therapeutic agent for various cancers.
  • Research: Its isotopic labeling makes it useful in pharmacokinetic studies to trace metabolic pathways and understand drug interactions within biological systems.
  • Drug Development: The compound serves as a lead structure for synthesizing new derivatives with improved efficacy and reduced side effects .

Studies on 7-Ethyl-d3-camptothecin have focused on its interactions with cellular components:

  • Topoisomerase I Inhibition: Detailed kinetic studies have shown that it effectively inhibits topoisomerase I, leading to increased DNA damage compared to other analogs.
  • Protein Binding: Research indicates that modifications at the 7-position influence binding affinity to serum proteins, which can affect drug distribution and efficacy.
  • Cellular Uptake: The lipophilic nature of this derivative enhances its permeability across cell membranes, facilitating better therapeutic outcomes in preclinical models .

Several compounds share structural similarities with 7-Ethyl-d3-camptothecin. Here are some notable examples:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
CamptothecinBase structure without alkyl substitutionAnticancer activityLow solubility
TopotecanHydroxy group at position 10Approved for treating ovarian cancerImproved water solubility
IrinotecanAdditional piperidine ringUsed for colorectal cancerProdrug form; activated by metabolism
SilatecansSilyl groups at position 7Enhanced stabilityBetter blood-brain barrier penetration
KarenitecinsVarious alkyl substitutionsOvercomes drug resistanceUnique mechanism against resistant tumors

The unique aspect of 7-Ethyl-d3-camptothecin lies in its specific combination of an ethyl group and deuteration, which may enhance its pharmacological properties while providing insights into drug metabolism through isotopic labeling .

XLogP3

1.8

Dates

Last modified: 04-14-2024

Explore Compound Types